Welcome to the BenchChem Online Store!
molecular formula C18H22O3 B8703643 6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8703643
M. Wt: 286.4 g/mol
InChI Key: OFRYERAVDWECAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000182B2

Procedure details

To a mixture of 6-isobutoxy-2,3-dihydro-1H-inden-1-one (Intermediate 4, 17.4 g, 85 mmol) and methyl acrylate (16.9 mL, 187 mmol) in 2-Me THF (84 mL) cooled to 0° C. was added potassium tert-butoxide (11.8 g, 102 mmol) in portions over 3 min. After stirring at r.t. for 2.5 h more potassium tert-butoxide (2.95 g, 25.5 mmol) was added at 0° C. After stirring at r.t. for 2.5 h were water (126 mL) and potassium hydroxide (4.77 g, 85 mmol) added and the mixture was heated at reflux overnight. The mixture was allowed to cool to r.t. and brine was added. The layers were separated and the aqueous layer was re-extracted with EtOAc twice. The combined organic layers were dried over Na2SO4, filtered and evaporated to yield the title compound (13.7 g, 56% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.04 (m, 8 H) 1.86 (m, 2 H) 2.11 (dt, 1 H) 2.21 (m, 2 H) 2.47 (m, 3 H) 2.70 (m, 2 H) 3.15 (s, 2 H) 3.76 (m, 3 H) 7.20 (m, 1 H) 7.25 (m, 1 H) 7.38 (d, 1 H); MS (ES+) m/z 287 [M+H]+.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
2.95 g
Type
reactant
Reaction Step Three
Quantity
4.77 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
126 mL
Type
solvent
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][CH:14]([O:17]C)[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1.[C:19]([O:23]C)(=O)[CH:20]=[CH2:21].[CH3:25]C(C)([O-])C.[K+].[OH-].[K+]>[Cl-].[Na+].O.O>[CH2:19]([O:23][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:12][CH2:13][C:14](=[O:17])[CH2:15][CH2:16]3)[C:8]2=[O:11])=[CH:4][CH:3]=1)[CH:20]([CH3:21])[CH3:25] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)OC
Name
Quantity
16.9 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
2-Me THF
Quantity
84 mL
Type
solvent
Smiles
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
4.77 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
126 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at r.t. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C(C)C)OC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.